6-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline hydrochloride
Description
This compound belongs to a class of hybrid molecules combining quinoxaline and pyrazoline moieties. The quinoxaline core is substituted at the 6-position with a pyrazoline ring bearing a furan-2-carbonyl group and a phenyl substituent. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
Key structural features inferred from analogs include:
- Pyrazoline ring: A 4,5-dihydro-1H-pyrazole scaffold, which adopts a puckered conformation stabilized by intramolecular hydrogen bonding [1].
- Quinoxaline core: A planar aromatic system that may intercalate with DNA or inhibit enzymes like kinases [9].
Properties
IUPAC Name |
furan-2-yl-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2.ClH/c27-22(21-7-4-12-28-21)26-20(14-18(25-26)15-5-2-1-3-6-15)16-8-9-17-19(13-16)24-11-10-23-17;/h1-13,20H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMVQIUAXACGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline hydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the condensation of hydrazine with a β-diketone. The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the formation of the quinoxaline ring through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule and highlight substituent-dependent variations:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Activity/Properties | Reference(s) |
|---|---|---|---|---|---|
| Target Compound | Quinoxaline | Furan-2-carbonyl, phenyl, pyrazoline | Not explicitly reported | Inferred antimicrobial, kinase inhibition | — |
| 6-Chloro-2-[5-(2-furyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline | Quinazoline | Chloro, methoxyphenyl, furyl | ~493.9 | Antimicrobial, DNA interaction | [6] |
| 2-Chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline | Quinoline | Chloro, ethoxy, methylsulfonyl, furyl | 419.88 | Anticancer, enzyme inhibition | [12] |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Pyrazoline | Bromophenyl, fluorophenyl, aldehyde | ~345.2 | Structural model for crystallography | [1] |
| 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline | Quinoline | Chloro, methyl, thienyl | ~467.9 | Antifungal, weak intermolecular bonding | [9] |
Substituent-Driven Observations:
- Electron-withdrawing groups (EWGs) : Chloro and sulfonyl groups (e.g., in [12]) enhance metabolic stability and target binding compared to electron-donating groups like methoxy [6].
- Heterocyclic aromatic systems : Thienyl (in [9]) and furyl (in [6]) substituents influence π-stacking interactions but may reduce solubility compared to phenyl groups.
- Hydrochloride salt : The target compound’s hydrochloride form likely improves bioavailability relative to neutral analogs like [12][9].
Crystallographic and Computational Insights
- Pyrazoline conformation : X-ray studies of N-substituted pyrazolines (e.g., [1]) reveal puckered ring geometries with torsion angles ranging from −144.75° to 179.44°, stabilized by C–H⋯N hydrogen bonds [9].
- Software tools : SHELX programs (e.g., SHELXL) are widely used for refining such structures, achieving mean C–C bond deviations of 0.002 Å and R-factors < 0.06 [2][3].
Biological Activity
6-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H18N4O2·HCl
- Molecular Weight : 404.85 g/mol
- CAS Number : 1216892-42-0
The compound features a quinoxaline core fused with a pyrazole ring and a furan carbonyl group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The furan and pyrazole moieties allow for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and influence cellular pathways.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds demonstrate minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of the compound has been explored through various studies. For example, a study involving substituted quinoxaline derivatives reported promising results in inhibiting tumor cell proliferation . The mechanism often involves the inhibition of protein kinases that are crucial for cancer cell survival.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have also been documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial efficacy using time-kill assays and biofilm inhibition tests against common pathogens. The results indicated significant bactericidal activity .
- Anticancer Screening : Another research investigated the effects of quinoxaline-based compounds on various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation effectively .
- Inflammatory Response Modulation : A recent study showed that certain pyrazole derivatives could reduce inflammation markers in animal models, suggesting therapeutic potential in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
